N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine

CAS No.: 928000-34-4

Cat. No.: VC2064116

Molecular Formula: C11H18N2

Molecular Weight: 178.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 928000-34-4 |

|---|---|

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| IUPAC Name | N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine |

| Standard InChI | InChI=1S/C11H18N2/c1-9-5-4-6-10(7-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |

| Standard InChI Key | WKDGNJWVKPLJCV-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(CN)N(C)C |

| Canonical SMILES | CC1=CC(=CC=C1)C(CN)N(C)C |

Introduction

Chemical Structure and Properties

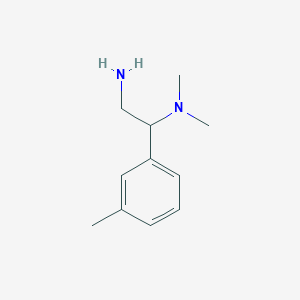

N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine belongs to the class of amines characterized by a molecular formula of C11H18N2 and a molecular weight of 178.27 g/mol. The compound features a dimethylamino group (-N(CH3)2) attached to an ethane backbone, with a meta-tolyl group (3-methylphenyl) attached to the ethane chain. This structural arrangement confers unique reactivity patterns and bonding capabilities that make it valuable in various chemical applications.

The compound is identified by the CAS number 928000-34-4 and exhibits distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. The presence of two nitrogen atoms with different substitution patterns creates a molecule with multiple potential coordination sites, making it particularly useful as a ligand in coordination chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C11H18N2 |

| Molecular Weight | 178.27 g/mol |

| CAS Number | 928000-34-4 |

| Functional Groups | Primary amine, tertiary amine, aromatic ring |

| Structure Type | Ethane-1,2-diamine derivative |

| Aromatic Substitution | meta-Methyl (m-tolyl) |

Chemical Reactivity and Transformations

N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine can participate in a variety of chemical reactions, leveraging the reactivity of both the amine groups and the aromatic ring. The compound can undergo oxidation, reduction, and substitution reactions, making it a versatile intermediate in organic synthesis.

The primary amine group (-NH2) can participate in nucleophilic addition and substitution reactions, while the tertiary amine (dimethylamino) group can act as a base or nucleophile in various transformations. The aromatic ring provides opportunities for electrophilic aromatic substitution reactions, further expanding the compound's synthetic utility.

Applications in Chemical Research

Role as a Synthetic Building Block

N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine serves as an important building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its bifunctional nature, with two different amine groups, allows for selective functionalization and incorporation into more complex molecular structures.

Ligand Applications in Organometallic Chemistry

One of the most significant applications of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine is its use as a ligand in organometallic complexes. The compound can coordinate to metal centers through its nitrogen atoms, forming stable complexes with various transition metals.

A specific example from the literature demonstrates its application in molybdenum chemistry. The compound or its analogues have been used in the preparation of molybdenum complexes for applications such as transfer hydrogenation of ketones . For instance, research has utilized N1,N1-dimethyl-N2-(5,6,7,8-tetrahydroquinolin-8-yl)ethane-1,2-diamine (a related compound) in combination with molybdenum precursors like Mo(PPh3)2(CO)2(MeCN)2 to create catalytically active complexes .

Table 2: Reported Applications of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine and Related Compounds

Biological Activity and Pharmaceutical Relevance

The biological activity of N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine is primarily attributed to its potential role as an enzyme inhibitor. The compound can bind to active sites on enzymes or receptors, potentially altering their conformation and modulating signal transduction pathways. This characteristic makes it a candidate for drug discovery and biochemical research applications.

Enzyme Inhibition Mechanisms

As an enzyme inhibitor, the compound may function through various mechanisms, including competitive, noncompetitive, or uncompetitive inhibition, depending on the specific enzyme target. The presence of the aromatic ring and amine functionalities likely facilitates binding through hydrogen bonding, π-stacking interactions, and other non-covalent forces with protein residues at enzyme active sites.

Structural Comparisons and Analogues

N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine can be compared with other ethane-1,2-diamine derivatives to highlight the impact of structural variations on chemical and biological properties. The presence of the m-tolyl group distinguishes this compound from similar ethane-1,2-diamine derivatives and imparts specific chemical properties and reactivity patterns.

Salt Forms and Derivatives

The dihydrochloride salt form (N1,N1-dimethyl-1-(3-methylphenyl)-1,2-ethanediamine dihydrochloride) represents an important derivative with distinct properties. The addition of two hydrochloride groups results in a compound with improved water solubility compared to the free base, which can be advantageous for certain applications, particularly in biological studies where aqueous solubility is often required.

Table 3: Comparison Between Free Base and Dihydrochloride Salt Forms

| Property | Free Base | Dihydrochloride Salt |

|---|---|---|

| Molecular Formula | C11H18N2 | C11H20Cl2N2 |

| Molecular Weight | 178.27 g/mol | 251.19 g/mol |

| IUPAC Name | N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine | N,N-dimethyl-1-(3-methylphenyl)ethane-1,2-diamine;dihydrochloride |

| Water Solubility | Likely limited | Enhanced |

| Stability | Subject to oxidation | Generally more stable |

| Primary Application | Organic synthesis | Laboratory research, biological studies |

Current Research and Future Directions

Research involving N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine continues to evolve, particularly in the context of organometallic chemistry and catalysis. The compound's role as a ligand in molybdenum complexes highlights its importance in developing new catalytic systems for organic transformations .

Molybdenum Complex Research

Recent studies have explored the use of N1,N1-dimethyl-N2-(5,6,7,8-tetrahydroquinolin-8-yl)ethane-1,2-diamine, a compound related to N1,N1-Dimethyl-1-(m-tolyl)ethane-1,2-diamine, in the preparation of molybdenum complexes for applications such as transfer hydrogenation of ketones . These complexes demonstrate potential in catalytic applications, offering alternatives to more traditional catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume